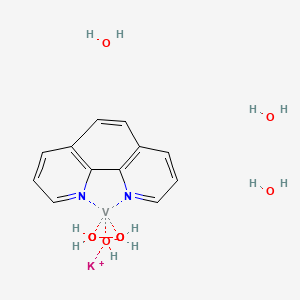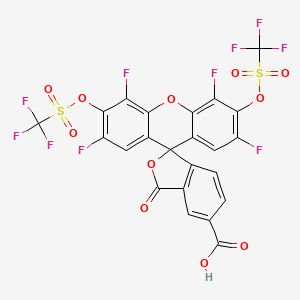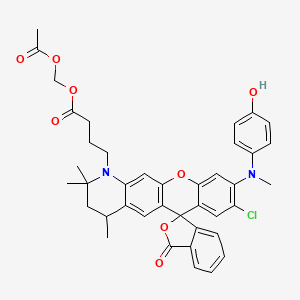
HKYellow-AM
Overview
Description
HKYellow-AM is a fluorogenic probe designed for the sensitive and specific detection of peroxynitrite, a highly reactive oxidant involved in various physiological and pathological processes . This compound is particularly useful in molecular imaging and biological research due to its high selectivity and sensitivity without cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HKYellow-AM involves the rational design and chemical modification of a rhodamine-based fluorescent probe . The key synthetic step includes the incorporation of an N-phenyl group to the rhodamine core, followed by a peroxynitrite-triggered N-dearylation reaction . The reaction conditions typically involve the use of dimethyl sulfoxide (DMSO) as a solvent and maintaining the reaction at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring purity through chromatographic techniques, and maintaining stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
HKYellow-AM primarily undergoes oxidation reactions, specifically with peroxynitrite . The interaction with peroxynitrite leads to a fluorescence turn-on response, making it a valuable tool for detecting this reactive species in biological systems .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include peroxynitrite and DMSO . The reaction conditions are typically mild, often carried out at room temperature to preserve the integrity of the fluorescent probe .
Major Products
The major product formed from the reaction of this compound with peroxynitrite is a fluorescent compound that emits light at specific wavelengths, allowing for the detection and imaging of peroxynitrite in live cells and tissues .
Scientific Research Applications
HKYellow-AM has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of HKYellow-AM involves the efficient fluorescence quenching effect of the N-phenyl group to the rhodamine core . Upon interaction with peroxynitrite, a peroxynitrite-triggered N-dearylation reaction occurs, resulting in a sensitive and selective fluorescence turn-on response . This allows for the robust imaging of peroxynitrite in live cells and tissues .
Comparison with Similar Compounds
Similar Compounds
Hydroethidine (HEt): Another fluorescent probe used for detecting superoxide and peroxynitrite.
Rhodamine-based Probes: Similar to HKYellow-AM, these probes are used for detecting various reactive oxygen and nitrogen species.
Uniqueness of this compound
This compound stands out due to its high selectivity and sensitivity for peroxynitrite without cytotoxicity . Its ability to provide real-time imaging of peroxynitrite in live cells and tissues makes it a powerful tool for studying oxidative stress and related biological processes .
Properties
IUPAC Name |
acetyloxymethyl 4-[8'-chloro-9'-(4-hydroxy-N-methylanilino)-2',2',4'-trimethyl-3-oxospiro[2-benzofuran-1,6'-3,4-dihydrochromeno[3,2-g]quinoline]-1'-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H39ClN2O8/c1-23-21-39(3,4)43(16-8-11-37(46)49-22-48-24(2)44)33-19-35-30(17-28(23)33)40(29-10-7-6-9-27(29)38(47)51-40)31-18-32(41)34(20-36(31)50-35)42(5)25-12-14-26(45)15-13-25/h6-7,9-10,12-15,17-20,23,45H,8,11,16,21-22H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRAPNPEUVLNDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=CC3=C(C=C12)C4(C5=CC=CC=C5C(=O)O4)C6=CC(=C(C=C6O3)N(C)C7=CC=C(C=C7)O)Cl)CCCC(=O)OCOC(=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H39ClN2O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


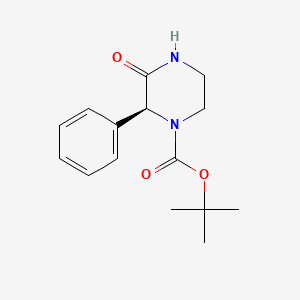
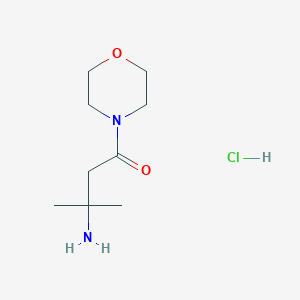
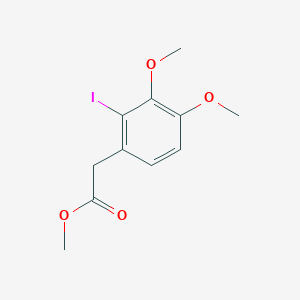
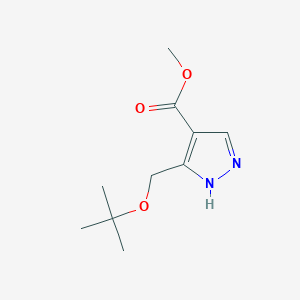
![3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B8136359.png)
![2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8136372.png)
![8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B8136376.png)
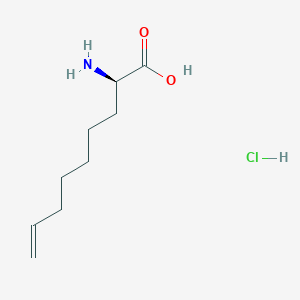
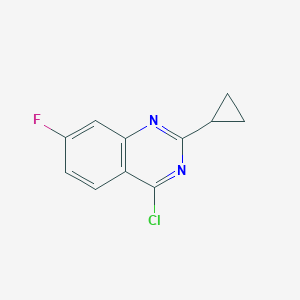
![1-[2-(2-Ethylphenoxy)ethyl]azepane;hydrochloride](/img/structure/B8136385.png)
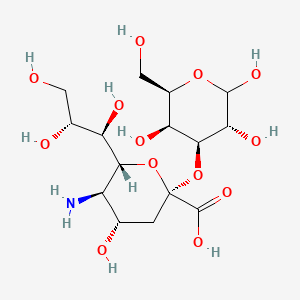
![7-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8136390.png)
